Cyclopentenol

Übersicht

Beschreibung

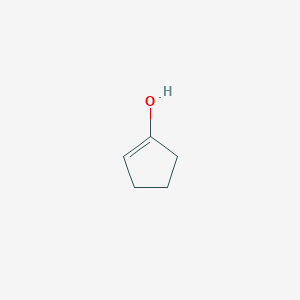

Cyclopentenol, also known as cyclopentyl alcohol, is a cyclic alcohol with the molecular formula C₅H₈O. It is a colorless liquid at room temperature and has a distinctive odor. This compound is categorized under the cycloalkanols class, which refers to hydrocarbon compounds containing a cycloalkane substituted with one hydroxyl group. This compound is notable for its structural uniqueness and chemical properties, making it an important element in various commercial and scientific contexts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentenol can be synthesized through several methods:

Reduction of Cyclopentanone: One common method involves the reduction of cyclopentanone using sodium borohydride. The reaction begins by mixing cyclopentanone with sodium borohydride in an alcohol solvent, such as methanol or ethanol.

Hydrogenation of Cyclopentene: Another method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods: this compound can also be produced industrially through the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol. The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

Analyse Chemischer Reaktionen

Cyclopentenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: this compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include chromic acid for oxidation, lithium aluminum hydride for reduction, and hydrogen halides for substitution. The major products formed from these reactions are cyclopentanone, cyclopentane, and cyclopentyl halides, respectively .

Wissenschaftliche Forschungsanwendungen

Cyclopentenol has significant applications in various fields:

Wirkmechanismus

The mechanism by which cyclopentenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The hydroxyl group in this compound allows it to form hydrogen bonds, influencing its interactions with other molecules and its overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Cyclopentenol can be compared with other similar compounds such as cyclopentanol and cyclopentanone:

This compound’s uniqueness lies in its structural configuration and the presence of both a hydroxyl group and a double bond, which contribute to its versatility in various chemical reactions and applications .

Biologische Aktivität

Cyclopentenol is a cyclic organic compound characterized by a five-membered ring containing a hydroxyl group. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can exist in various isomeric forms, with the most studied being 2-cyclopenten-1-ol. Its structure allows for unique interactions with biological systems, influencing its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 100 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a natural preservative or therapeutic agent. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Antiviral Activity

Research has indicated that this compound derivatives exhibit antiviral properties, particularly against orthopox viruses. For instance, 7-deaza neplanocin A, synthesized using this compound as an intermediate, showed potent antiviral activity without significant cytotoxicity . This suggests that this compound may serve as a scaffold for developing new antiviral agents.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in developing treatments for chronic inflammatory diseases.

Antitumor Activity

Recent investigations have focused on this compound's role in cancer therapy. Certain derivatives have shown antiproliferative effects against prostate and breast cancer cell lines (22Rv1 and MCF-7, respectively). For example, a compound derived from this compound exhibited an IC value of approximately 14.6 µM against MCF-7 cells . This indicates potential for this compound-based compounds in oncological applications.

Case Study 1: Cyclopentenyl Fatty Acids

A review on cyclopentenyl fatty acids highlighted their historical significance and biological activity. These compounds have been linked to traditional medicine practices for treating tuberculosis and leprosy due to their antibacterial properties . The synthesis of these fatty acids often involves this compound as a precursor, emphasizing its utility in medicinal chemistry.

Case Study 2: Synthesis of Anticancer Agents

The synthesis of various anticancer agents has utilized this compound derivatives as key intermediates. For instance, researchers synthesized novel nucleoside compounds from this compound that demonstrated significant activity against cancer cells . These findings underscore the importance of this compound in developing effective cancer therapies.

Eigenschaften

IUPAC Name |

cyclopenten-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h3,6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZXFAYYQNFDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.